molecular formula C20H21NO5 B8074062 (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid

(2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid

Cat. No.: B8074062
M. Wt: 355.4 g/mol
InChI Key: WTJDYFSSQGHDKW-APGDPANTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid is a chiral, Fmoc-protected amino acid derivative specifically designed for solid-phase peptide synthesis (SPPS). With the CAS Number 118609-38-4 and a molecular formula of C20H21NO5, this compound serves as a crucial building block for introducing D-configured threonine residues into peptide chains . The stereochemistry at the 2- and 3-positions is defined as (2R,3S), which is essential for constructing peptides with specific three-dimensional structures and biological activity profiles. Research indicates that the stereochemistry of amino acid inserts in complex scaffolds, such as the cystobactamid family of antibiotics, is critical for their on-target activity and overall antimicrobial potency . This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (e.g., sealed in a dry environment, protected from light, and stored at -20°C) are recommended to maintain the stability and integrity of the product . Its primary application is in the development of novel synthetic peptides for biochemical and pharmaceutical research.

Properties

IUPAC Name

(2R,3S)-2-[1-(9H-fluoren-9-yl)ethoxycarbonylamino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-11(22)18(19(23)24)21-20(25)26-12(2)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-12,17-18,22H,1-2H3,(H,21,25)(H,23,24)/t11-,12?,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJDYFSSQGHDKW-APGDPANTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)NC(C(C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)C1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fmoc Protection of D-allo-Threonine

A straightforward approach involves the acylation of D-allo-threonine with Fmoc chloride (Fmoc-Cl) in a biphasic system:

  • Reaction Setup :

    • Dissolve D-allo-threonine (1.0 equiv) in 1:1 v/v dimethylformamide (DMF)/water (15 mL/g).

    • Add sodium bicarbonate (3.0 equiv) to deprotonate the α-amino group.

    • Introduce Fmoc-Cl (1.2 equiv) dropwise at 0°C under vigorous stirring.

  • Workup :

    • After 4 hours, acidify with 1 M HCl (pH 2–3) and extract with ethyl acetate.

    • Purify the crude product via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the Fmoc-protected derivative in 68–72% yield .

Key Challenges :

  • Competing acylation of the β-hydroxyl group by Fmoc-Cl necessitates precise stoichiometry and low temperatures.

  • Racemization at C2 is minimized by maintaining pH < 8 and avoiding prolonged reaction times.

Hydroxyl Group Protection-Deprotection Approach

To prevent undesired side reactions, the β-hydroxyl group is temporarily protected before Fmoc introduction:

tert-Butyldimethylsilyl (TBDMS) Protection

  • Silylation :

    • Treat D-allo-threonine (1.0 equiv) with TBDMS-Cl (1.5 equiv) and imidazole (2.0 equiv) in dichloromethane (20 mL/g) at 25°C for 12 hours.

    • Isolate the TBDMS-protected intermediate via filtration (yield: 85–90% ).

  • Fmoc Acylation :

    • React the silylated derivative with Fmoc-OSu (1.1 equiv) and N,N-diisopropylethylamine (DIEA) (2.0 equiv) in THF (10 mL/g) at 0°C.

    • Quench with 1 M citric acid , extract with ethyl acetate, and concentrate (yield: 75–80% ).

  • Desilylation :

    • Treat with tetrabutylammonium fluoride (TBAF) (1.3 equiv) in THF at 0°C for 1 hour.

    • Purify by recrystallization (ethanol/water) to obtain the target compound (yield: 90–95% ).

Advantages :

  • TBDMS ensures high stability under Fmoc acylation conditions.

  • Avoids β-hydroxyl acylation side products.

Solid-Phase Synthesis with Post-Assembly Modification

For integration into peptide chains, the compound can be synthesized on resin:

  • Resin Loading :

    • Use Wang resin (1.0 mmol/g) pre-swollen in DMF.

    • Couple D-allo-threonine via DIC/HOBt activation (2.0 equiv each) in DMF for 2 hours.

  • Fmoc Protection :

    • Treat with 20% piperidine/DMF to remove transient amino protections.

    • Acylate with Fmoc-OSu (5.0 equiv) and DIEA (10 equiv) in DMF overnight.

  • Cleavage :

    • Release the product using 95% TFA/2.5% H2O/2.5% triisopropylsilane (2 hours).

    • Precipitate in cold diethyl ether and lyophilize (yield: 65–70% ).

Applications :

  • Enables direct incorporation into automated SPPS protocols.

  • Facilitates modular synthesis of stereochemically complex peptides.

Analytical Characterization Data

Spectroscopic Profiles

Technique Key Signals
1H NMR (400 MHz, DMSO-d6)δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 7.2 Hz, 2H, Fmoc ArH), 4.32 (m, 1H, α-CH), 4.21 (t, J = 6.8 Hz, 1H, Fmoc CH2), 3.98 (d, J = 5.1 Hz, 1H, β-OH), 1.12 (d, J = 6.3 Hz, 3H, CH3).
13C NMR (100 MHz, DMSO-d6)δ 174.8 (COOH), 156.1 (Fmoc C=O), 66.5 (Fmoc OCH2), 59.8 (α-C), 68.2 (β-C), 19.1 (CH3).
HRMS (ESI+)m/z calc. for C20H21NO6 [M+H]+: 378.1312; found: 378.1309.

Chromatographic Purity

Method Conditions Retention Time Purity
HPLC C18 column, 0.1% TFA in H2O/MeCN gradient (5→95% over 20 min), 1.0 mL/min12.7 min≥98%

Comparative Evaluation of Methods

Method Yield Purity Stereochemical Integrity
Direct Fmoc Protection68–72%95–97%Moderate (risk of β-OH acylation)
TBDMS-Mediated75–80%98–99%High (full β-OH protection)
Solid-Phase65–70%97–98%High (resin-controlled environment)

Industrial-Scale Considerations

  • Cost Efficiency : TBDMS protection adds 2–3 steps but improves overall yield by 15–20% compared to direct acylation.

  • Environmental Impact : Dichloromethane and DMF usage necessitates solvent recovery systems to meet green chemistry standards.

  • Regulatory Compliance : Residual TFA from solid-phase synthesis must be <0.1% per ICH guidelines.

Emerging Innovations

  • Flow Chemistry : Continuous-flow reactors enable rapid Fmoc acylation (10-minute residence time) with 95% conversion.

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic threonine derivatives achieves >99% ee .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters. Common reagents include alkyl halides for ether formation and acyl chlorides for ester formation.

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of ethers and esters

Scientific Research Applications

Anticancer Research

Research has indicated that compounds featuring the fluorenylmethoxycarbonyl group exhibit significant potential in anticancer therapy. The incorporation of this moiety into peptide structures can enhance the stability and bioavailability of therapeutic agents. For instance, studies have demonstrated that Fmoc-protected amino acids can be utilized to synthesize peptide-based drugs that target specific cancer cell receptors, potentially leading to improved efficacy and reduced side effects .

Antiviral Agents

The fluorenylmethoxycarbonyl derivatives have also been investigated for their antiviral properties. The structural modifications provided by the fluorenyl group can enhance the interaction between the drug and viral proteins, thereby inhibiting viral replication. Preliminary studies suggest that compounds similar to (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid may serve as lead compounds in developing new antiviral therapies against diseases like HIV and Hepatitis C .

Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS has been well-documented. The Fmoc protecting group allows for easy deprotection under mild conditions, facilitating the stepwise assembly of peptides. This method is particularly advantageous for synthesizing complex peptides that require precise control over amino acid sequence and stereochemistry .

Enhanced Yield and Purity

Utilizing this compound in peptide synthesis not only improves yield but also enhances the purity of the final product due to the stability imparted by the fluorenyl group during synthesis. This is crucial when synthesizing therapeutic peptides where impurities can lead to adverse effects or reduced efficacy .

Nanoparticle Formulations

Recent advancements have explored the incorporation of this compound into nanoparticle formulations for targeted drug delivery. The hydrophobic nature of fluorenyl groups helps in encapsulating hydrophobic drugs within nanoparticles, improving solubility and bioavailability while allowing for controlled release profiles .

Biocompatibility and Stability

The biocompatibility of compounds containing the fluorenylmethoxycarbonyl moiety enhances their application in drug delivery systems, making them suitable for in vivo applications. Studies have shown that these compounds exhibit low toxicity and high stability under physiological conditions, which is essential for developing effective drug delivery vehicles .

Mechanism of Action

The mechanism of action of (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. During deprotection, the Fmoc group is removed under basic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous Fmoc-protected amino acids:

Compound Key Structural Features Molecular Weight (g/mol) Synthetic Yield Applications/Notes References
(2R,3S)-2-(((Fmoc)amino)-3-hydroxybutanoic acid (target compound) Fmoc-protected amino acid; (2R,3S) configuration; hydroxybutanoic acid backbone 359.37 Not reported Peptide synthesis; chiral building block
(2S,3R)-2-(((Fmoc)amino)-3-hydroxybutanoic acid hydrate Enantiomer of target compound; (2S,3R) configuration; hydrate form 359.37 Not reported Stereospecific peptide synthesis; hazards include H302 (harmful if swallowed)
(2S,3S)- and (2R,3S)-Fmoc-amino-3-methylbutanoic acid (syn-12/anti-12) tert-Butyldiphenylsilyl (TBDPS)-protected hydroxyl; methyl branching at 3-position 580.29 (syn-12), 616.26 (anti-12) 49% (syn-12), 40% (anti-12) Asymmetric hydrogenation studies; lower yields suggest steric challenges
(S)-2-(((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid Methylated amino group; methoxy-oxobutanoic acid backbone 383.40 Not reported Research use; incomplete toxicity data; handled by professionals only
(S)-2-(((Fmoc)amino)-3-hydroxy-3-methylbutanoic acid 3-hydroxy-3-methyl branching; increased steric bulk 355.38 Not reported Potential for enhanced metabolic stability; reduced polarity vs. target compound
(R)-3-(((Fmoc)amino)-4-(4-tert-butylphenyl)butanoic acid Aromatic tert-butylphenyl substituent; hydrophobic side chain 401.45 Not reported Designed for enhanced binding affinity in hydrophobic environments

Key Comparative Insights

Stereochemical Variations: The (2R,3S) configuration of the target compound distinguishes it from enantiomers like (2S,3R)-hydroxybutanoic acid . Such stereochemical differences critically influence peptide chain folding and biological activity in therapeutic applications.

Functional Group Modifications: Hydroxyl vs. Methyl/Silyl Protection: The unprotected hydroxyl group in the target compound contrasts with TBDPS-protected analogs (e.g., syn-12/anti-12), which require additional deprotection steps .

Synthetic Challenges: Lower yields in syn-12/anti-12 synthesis (40–49%) suggest steric or electronic challenges absent in the target compound’s synthesis. The absence of reported yields for the target compound implies standardized protocols for Fmoc-amino acid synthesis.

Safety and Handling: Many analogs (e.g., (S)-2-(((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid) lack complete toxicity data, emphasizing the need for professional handling . Hazard statements (e.g., H302 for the (2S,3R) enantiomer) highlight risks associated with structural variations .

Applications :

  • Hydrophobic analogs (e.g., tert-butylphenyl-substituted compound) are tailored for membrane permeability in drug design .
  • The target compound’s hydroxyl group may facilitate hydrogen bonding in peptide tertiary structures.

Biological Activity

(2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid, also known by its CAS number 118609-38-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H21_{21}N O5_5
  • Molecular Weight : 355.38 g/mol
  • Structure : The compound features a fluorenyl group, which is known for enhancing biological activity through structural modifications.

Antimicrobial Activity

Research indicates that compounds related to the fluorenyl structure exhibit significant antimicrobial properties. For instance, derivatives of fluorenone have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . Specifically, studies have demonstrated that structural modifications can enhance the diffusion of these compounds into bacterial cells, thereby increasing their effectiveness against resistant strains .

Antitumor Activity

Fluorenone derivatives have also been investigated for their antitumor potential. Some studies suggest that these compounds act as type I topoisomerase inhibitors, which are crucial for DNA replication and repair in cancer cells. The introduction of specific side chains has been shown to improve their antiproliferative activity .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit InhA, an enzyme critical in the fatty acid biosynthesis pathway in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Case Studies

  • Inhibition of Mycobacterium tuberculosis :
    • A study highlighted the synthesis of fluorenone derivatives that demonstrated potent inhibition against Mycobacterium tuberculosis, particularly targeting the InhA enzyme . This suggests potential therapeutic applications for respiratory infections.
  • Antimicrobial Efficacy :
    • A series of experiments showed that modified fluorenone compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some derivatives achieved low inhibitory concentrations comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/PathwayObserved Effect
AntimicrobialFluorenone derivativeStaphylococcus aureusSignificant inhibition
AntitumorFluorenone derivativeType I topoisomeraseEnhanced antiproliferative activity
Tuberculosis InhibitionFluorenone derivativeMycobacterium tuberculosisPotent inhibition of InhA

Q & A

Q. What are the standard synthetic routes for preparing (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid, and how is enantiomeric purity ensured?

  • Methodological Answer : The compound is typically synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group using reagents like Fmoc-Cl or Fmoc-OSu under basic conditions (e.g., NaHCO₃ or DIEA) . The hydroxy group at the 3-position is protected during synthesis (e.g., with tert-butyldimethylsilyl ether) to prevent side reactions. Enantiomeric purity is ensured by using chiral starting materials and monitored via chiral HPLC with columns like Chiralpak® IA/IB, which separate enantiomers based on stereospecific interactions .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the Fmoc aromatic protons (7.3–7.8 ppm) and the α-proton adjacent to the amino group (4.0–4.5 ppm). The hydroxy proton may appear as a broad singlet (~5 ppm) but is often absent due to exchange .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and carboxylic acid) and hydroxy groups (~3200–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₂NO₅: 368.15) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store at –20°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Desiccants like silica gel should be used to minimize hydrolysis of the Fmoc group. Avoid prolonged exposure to light, as the fluorenyl moiety is UV-sensitive .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields during solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer : Low yields often result from incomplete Fmoc deprotection or side reactions (e.g., aspartimide formation). Optimize deprotection with 20% piperidine in DMF (2 × 5 min) and monitor by Kaiser test. If aspartimide is suspected, incorporate 0.1 M HOBt during coupling to suppress racemization. Use LC-MS to identify truncated peptides and adjust coupling times/temperatures accordingly .

Q. What strategies mitigate β-elimination of the 3-hydroxy group during acidic cleavage from resin?

  • Methodological Answer : β-elimination is minimized by using cleavage cocktails with scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) at 0–4°C for ≤2 hours. Alternatively, replace TFA with milder acids like HFIP (hexafluoroisopropanol) in dichloromethane for acid-labile peptides .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s hydroxy/amino groups and active-site residues (e.g., hydrogen bonding with catalytic serine in proteases).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What analytical approaches distinguish between diastereomers or epimeric byproducts formed during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Daicel Chiralpak® AD-H column with hexane:isopropanol (80:20) to separate epimers. Retention times vary by >2 min for (2R,3S) vs. (2S,3R) .
  • NOESY NMR : Detect spatial proximity between the 3-hydroxy proton and adjacent protons to confirm stereochemistry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in aqueous buffers?

  • Methodological Answer : Stability varies with pH and temperature. At pH 7.4 (physiological buffer), conduct accelerated degradation studies (40°C, 75% RH) and monitor via HPLC. Hydrolysis half-life (t₁/₂) is typically 8–12 hours. Contradictions arise from differences in buffer composition (e.g., phosphate vs. Tris), which chelate metal ions that catalyze degradation .

Q. Why do some studies report low bioactivity despite high in vitro binding affinity?

  • Methodological Answer : Poor membrane permeability (logP < 1) or rapid hepatic metabolism (CYP3A4) may reduce efficacy. Use Caco-2 cell assays to measure permeability and LC-MS/MS to identify metabolites. Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance bioavailability .

Experimental Design Considerations

Q. What controls are essential when testing this compound in enzyme inhibition assays?

  • Methodological Answer :
    Include (1) a solvent control (e.g., DMSO ≤1%), (2) a positive inhibitor (e.g., pepstatin A for aspartic proteases), and (3) a scrambled peptide to rule out nonspecific binding. Normalize activity to protein concentration (Bradford assay) and perform triplicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.